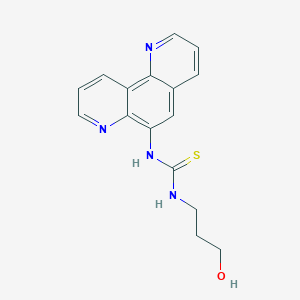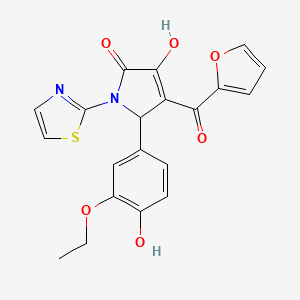![molecular formula C21H21N5O4S B11061849 [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B11061849.png)
[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is a complex organic compound that features a unique combination of functional groups, including a pyrazolo[3,4-B]pyridine core, a thiazole ring, and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trimethoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide is studied for its potential as a bioactive molecule. It has shown promise in inhibiting various enzymes and proteins, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B]pyridin-7(6H)-YL]methyl cyanide: A structurally similar compound with a pyrazolo[3,4-B]pyridine core.
[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide: Another similar compound with a thiazole ring.
Uniqueness
The uniqueness of [1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[11-oxo-4-propan-2-yl-8-(3,4,5-trimethoxyphenyl)-10-thia-2,4,5,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-12-yl]acetonitrile |
InChI |
InChI=1S/C21H21N5O4S/c1-11(2)26-19-13(10-23-26)16(18-20(24-19)25(7-6-22)21(27)31-18)12-8-14(28-3)17(30-5)15(9-12)29-4/h8-11H,7H2,1-5H3 |
InChI Key |
OHEWYNCUTQKWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(C(=C2C=N1)C4=CC(=C(C(=C4)OC)OC)OC)SC(=O)N3CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B11061768.png)

![3-(4-fluorobenzyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061774.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-5(4H)-one](/img/structure/B11061775.png)
![6-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11061788.png)


![2-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11061806.png)
![4-[3-(3-Methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11061823.png)
![14-Morpholin-4-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,8,13,15(20)-hexaene-6-thione](/img/structure/B11061836.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,1,3-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11061839.png)
![1-{[2,5-Dimethoxy-4-(piperidinosulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B11061845.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061850.png)
![7-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11061857.png)
